molecular formula C10H8ClN3OS2 B6500275 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-48-8

3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B6500275
CAS No.: 393566-48-8
M. Wt: 285.8 g/mol
InChI Key: YBZBOQJOTSXTNK-UHFFFAOYSA-N
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Description

3-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a methylsulfanyl (-SMe) group and at the 2-position with a 3-chlorobenzamide moiety. This structure combines electron-withdrawing (chloro) and lipophilic (methylsulfanyl) groups, which influence its physicochemical properties and biological activity. The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

3-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZBOQJOTSXTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration Mechanism

Thiosemicarbazides react with carboxylic acids under acidic conditions to form intermediates that undergo cyclization. For example, cyclization of 2-acetylthiosemicarbazide with chloroacetic acid yields 5-substituted thiadiazoles. The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon, followed by dehydration and aromatization (Scheme 1):

Thiosemicarbazide+RCOOHH2SO41,3,4-Thiadiazole+H2O\text{Thiosemicarbazide} + \text{RCOOH} \xrightarrow{\text{H}2\text{SO}4} \text{1,3,4-Thiadiazole} + \text{H}_2\text{O}

Optimized Conditions :

  • Reagent : Concentrated sulfuric acid (10% v/v)

  • Temperature : 80–100°C

  • Yield : 65–78%

Introduction of Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 5 of the thiadiazole ring is introduced via nucleophilic substitution or oxidative coupling.

Nucleophilic Substitution

5-Amino-1,3,4-thiadiazole-2-thiol undergoes methylation using methyl iodide (CH₃I) in the presence of a base:

5-Amino-1,3,4-thiadiazole-2-thiol+CH3IK2CO35-Methylsulfanyl-1,3,4-thiadiazol-2-amine+HI\text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{5-Methylsulfanyl-1,3,4-thiadiazol-2-amine} + \text{HI}

Key Parameters :

ParameterValue
SolventDimethylformamide (DMF)
BasePotassium carbonate (K₂CO₃)
Reaction Time6–8 hours
Yield70–85%

This method is favored for its regioselectivity and minimal byproducts.

Benzamide Coupling

The final step involves coupling 5-methylsulfanyl-1,3,4-thiadiazol-2-amine with 3-chlorobenzoyl chloride.

Activation and Coupling

3-Chlorobenzoyl chloride is activated using thionyl chloride (SOCl₂) to form the reactive acyl chloride intermediate. The amine then reacts with the acyl chloride in a polar aprotic solvent:

5-Methylsulfanyl-1,3,4-thiadiazol-2-amine+3-Cl-C6H4COClEt3NTarget Compound+HCl\text{5-Methylsulfanyl-1,3,4-thiadiazol-2-amine} + \text{3-Cl-C}6\text{H}4\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Optimized Protocol :

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (Et₃N)
Temperature0°C → Room Temperature
Yield60–75%

Side reactions, such as over-acylation, are mitigated by slow addition of the acyl chloride.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines thiadiazole formation and benzamide coupling in a single vessel:

  • Cyclization : Thiosemicarbazide + 3-chlorobenzoic acid → Thiadiazole intermediate.

  • Methylation : CH₃I/K₂CO₃ → 5-Methylsulfanyl derivative.

  • In Situ Coupling : Direct reaction with SOCl₂-activated benzoyl chloride.

Advantages :

  • Reduced purification steps.

  • Overall yield: 50–60%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
Stepwise Synthesis70–85≥95Multiple purification steps
One-Pot Synthesis50–6085–90Side product formation

Critical Insights :

  • Stepwise synthesis offers higher purity but requires rigorous intermediate isolation.

  • One-pot methods save time but necessitate precise stoichiometric control.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance efficiency:

Process Parameters :

  • Residence Time : 30–45 minutes.

  • Temperature Gradient : 50°C → 100°C.

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.5 mol%).

Outcomes :

  • Throughput: 1.2 kg/h.

  • Purity: ≥98% .

Chemical Reactions Analysis

3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, reflecting its functional groups.

Types of Reactions

  • Substitution Reactions: : The chlorine atom on the benzene ring can be substituted by nucleophiles.

  • Reduction and Oxidation: : The compound can undergo reduction of the thiadiazole ring or oxidation of the methylsulfanyl group.

  • Addition Reactions: : The compound can form adducts with certain reagents due to the presence of multiple reactive sites.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium methoxide or potassium thiolate.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Major Products Formed

  • From Substitution: : Derivatives where the chlorine atom is replaced by other nucleophiles.

  • From Reduction: : Compounds with a reduced thiadiazole ring.

  • From Oxidation: : Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.

Scientific Research Applications

Pharmaceutical Research

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrate effectiveness against a range of bacteria and fungi. For instance, derivatives with the thiadiazole ring have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer activities. Thiadiazole derivatives are known to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thiadiazole-containing compounds have been studied for their ability to inhibit enzymes like carbonic anhydrase and urease, which are crucial in various biological processes. This inhibition could lead to therapeutic applications in treating conditions like hypertension and renal disorders .

Agricultural Chemistry

Pesticidal Activity
this compound has shown promise as a pesticide. Its structural properties allow it to act against specific pests while minimizing harm to beneficial organisms. Research has indicated that thiadiazole derivatives can disrupt the physiological processes of insects, leading to effective pest control strategies .

Herbicide Development
The compound's herbicidal properties are also under investigation. Thiadiazoles have been noted for their ability to inhibit plant growth by interfering with photosynthesis and other metabolic pathways. This application could be particularly beneficial in developing selective herbicides that target weeds without affecting crops .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanotechnology
The compound has potential applications in nanotechnology as well. Its unique chemical structure allows it to be used in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be employed in drug delivery systems or as catalysts in chemical reactions .

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide often involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial metabolism. The compound's specific interactions with proteins and other biomolecules in cells result in the modulation of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Pyridinyl vs. Methylsulfanyl Substituents
  • Compound 4b: 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () The pyridinyl group introduces aromaticity and hydrogen-bonding capability.
Amino vs. Methylsulfanyl Substituents
  • Compound 2: N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide () The amino group increases polarity, reducing lipophilicity. Served as a precursor for derivatives with anticancer activity but showed lower potency compared to substituted analogs .

Substituent Variations on the Benzamide Ring

Positional Isomerism of Chloro Substituents
  • 3-Chloro (Target) vs. 4-Chloro (Compound 4c, ) :
    • 3-Chloro substitution may induce steric hindrance, altering binding interactions. In oxadiazole analogs (), 2-chloro substitution showed superior anti-inflammatory activity compared to 3- or 4-chloro, suggesting positional effects are critical .
  • 3-Chloro vs. Nitro Substituents (Compound 4i, ) :
    • 4-Nitro substitution (4i) enhanced LOX inhibition (IC50: 74 µM) compared to 3-chloro (4b, IC50: 51 µM), likely due to stronger electron-withdrawing effects .

Hybrid Thiadiazole-Oxadiazole Comparisons

  • Oxadiazole Analogs () :
    • Compounds like 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C4) exhibited potent anti-inflammatory activity, surpassing indomethacin in some assays .
    • Thiadiazoles generally show higher metabolic stability compared to oxadiazoles due to sulfur’s lower electronegativity .

Anticancer Potential

  • Thiadiazole Derivatives (): Substituents like cyanoacetamido (Compound 3, ) or trichloroethyl () enhanced pro-apoptotic activity. The target compound’s methylsulfanyl group may modulate cytochrome P450 interactions, affecting drug metabolism .

Enzyme Inhibition

  • LOX Inhibition () : 3-Chloro derivatives showed moderate activity, while nitro-substituted analogs were more potent .

Data Tables

Table 1: Comparative Analysis of Key Thiadiazole Derivatives

Compound Name Thiadiazole Substituent Benzamide Substituent Biological Activity (IC50/EC50) Reference
3-Chloro-N-[5-(methylsulfanyl)-thiadiazol] Methylsulfanyl 3-Chloro Not reported -
4b (Pyridinyl) Pyridin-2-yl 3-Chloro LOX IC50: 51 µM
97 (Methylsulfanyl) Phenylamino - Influenza A EC50: 20–40 µM
C4 (Oxadiazole) 3-Chlorophenyl 3-Chloro Anti-inflammatory (+++)
KC162 (Dichlorobenzylthio) Dichlorobenzylthio 3-Substituted Not reported

Table 2: Substituent Effects on LOX Inhibition ()

Substituent Position IC50 (µM) Notes
3-Chloro (4b) 51 Moderate activity
4-Nitro (4i) 74 Enhanced electron withdrawal
4-Methoxy (4l) 75 Reduced polarity improves LOX binding

Biological Activity

3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10H10ClN3OS
  • Molecular Weight : 245.72 g/mol
  • CAS Number : 393565-54-3

The structure includes a thiadiazole ring which is known for its involvement in various biological activities.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against a range of pathogens.

  • In vitro Studies : A study evaluating the antibacterial activity of various thiadiazole derivatives demonstrated that compounds similar to this compound showed inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has gained attention in recent years. The mechanism often involves the induction of apoptosis in cancer cells.

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM .
Cell LineIC50 (µM)
MCF-712
HepG215

The biological activity of this compound can be attributed to its ability to interact with key cellular targets:

  • Enzyme Inhibition : The thiadiazole ring is known to inhibit several enzymes involved in cancer progression and microbial resistance mechanisms .
  • DNA Interaction : Studies using UV-vis spectroscopy have shown that these compounds can intercalate with DNA, potentially disrupting replication processes in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of multiple thiadiazole derivatives including this compound. The results highlighted its effectiveness against resistant strains of bacteria commonly associated with nosocomial infections .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiadiazole derivatives demonstrated that modifications in the structure significantly enhanced their cytotoxicity against various cancer cell lines. The findings suggested that the introduction of specific substituents could lead to improved therapeutic profiles .

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclization of thiosemicarbazides with carbon disulfide under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole ring .

Sulfanyl Group Introduction : Alkylation of the thiadiazole-2-thiol intermediate with methyl iodide or methanethiol in basic media (e.g., NaOH/EtOH) .

Benzamide Coupling : Reaction of 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine with 3-chlorobenzoyl chloride in pyridine or DMF, using coupling agents like EDC/HOBt for improved yields .
Key Considerations : Optimize reaction temperature (60–90°C) and solvent polarity (DMF, acetonitrile) to minimize side products. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiadiazole ring (δ 160–170 ppm for C2 and C5) and benzamide carbonyl (δ ~167 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 326.03) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions between thiadiazole and benzamide groups) .

Advanced: What strategies address contradictory solubility data in different solvents?

Answer:
Discrepancies in solubility (e.g., DMSO vs. water) arise from polymorphic forms or impurities:

Polymorph Screening : Recrystallize from methanol/water mixtures (2:1 v/v) to isolate stable forms .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to remove hydrophobic byproducts .

Solubility Enhancers : Co-solvents (e.g., 10% Tween-80) or salt formation (e.g., sodium or hydrochloride salts) improve aqueous solubility for bioassays .

Advanced: How does the methylsulfanyl group influence biological activity?

Answer:
The –SMe group enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted analogs, improving membrane permeability .
  • Electron Withdrawing Effects : Stabilizes the thiadiazole ring, increasing resistance to metabolic oxidation .
  • Target Binding : Sulfur atoms participate in hydrogen bonding with enzyme active sites (e.g., PfENR in Plasmodium falciparum) .
    Validation : Compare IC₅₀ values against –SH or –OCH₃ analogs in enzyme inhibition assays .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

Molecular Docking (AutoDock Vina) : Dock the compound into PFOR (PDB: 1OB6) to identify key interactions (e.g., π-π stacking with Phe100) .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with antitumor activity (R² > 0.85) .

Basic: What analytical techniques ensure purity >95%?

Answer:

  • HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA), retention time ~8.2 min .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
  • Melting Point : Sharp range (e.g., 182–184°C) indicates purity .

Advanced: How to resolve conflicting bioactivity data across cell lines?

Answer:
Discrepancies (e.g., IC₅₀ = 2 µM in MCF-7 vs. 15 µM in HeLa) may stem from:

Cell Permeability Differences : Measure intracellular accumulation via LC-MS/MS .

Target Expression Levels : Quantify protein targets (e.g., EGFR) via Western blot .

Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: What is the role of the 3-chloro substituent in SAR studies?

Answer:
The 3-Cl group:

  • Enhances Selectivity : Reduces off-target effects by 40% compared to 4-Cl analogs in kinase assays .
  • Modulates Electron Density : Withdraws electrons from the benzamide ring, strengthening hydrogen bonds with Arg220 in HDAC8 .
    Experimental Design : Synthesize 3-F, 3-Br, and 3-NO₂ analogs to compare potency .

Basic: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening : Use Pd/C (5% wt) for Suzuki couplings (yield ↑ from 60% to 85%) .
  • Microwave Assistance : Reduce reaction time from 12 h to 45 min at 100°C .
  • Workup Optimization : Extract with ethyl acetate (3 × 50 mL) to recover >90% product .

Advanced: What mechanistic insights explain its antitumor activity?

Answer:
Mechanisms include:

  • Topoisomerase II Inhibition : Induce DNA damage via stabilization of the cleavable complex (IC₅₀ = 1.8 µM) .
  • Apoptosis Induction : Activate caspase-3/7 by 3-fold in HCT-116 cells via ROS generation .
  • Cell Cycle Arrest : G2/M phase blockade (75% cells at 24 h) via CDK1 phosphorylation .

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